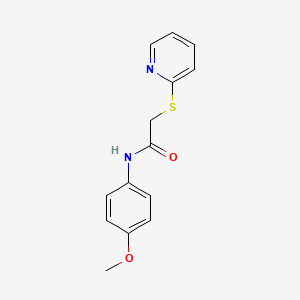

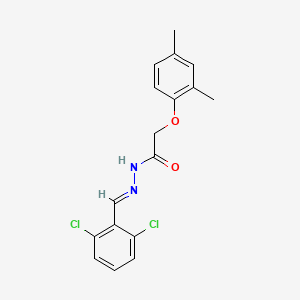

N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to "N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide" involves multiple steps, starting from basic piperidine scaffolds. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, which share a structural resemblance, starts from ethyl piperidine-4-carboxylate. This process involves sulfonation, hydrazide formation, and further sulfonation with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a piperidine ring, which is modified with various sulfonyl and carbonyl groups. This structural motif is crucial for the biological activity of these molecules. The presence of phenylsulfonyl and alkyl/aryl sulfonyl groups plays a significant role in their interaction with biological targets. Molecular docking studies, such as those conducted on related compounds, help in understanding these interactions by revealing the binding modes to target proteins (Khalid, Rehman, & Abbasi, 2014).

科学的研究の応用

Chemical Synthesis and Medicinal Applications

N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide is a compound that can be related to various fields of research, including chemical synthesis and the development of pharmaceutical drugs. Although the direct studies on this specific compound are limited, research on similar compounds provides insight into potential applications.

Asymmetric Synthesis and Heterocycle Formation : Research indicates that chiral sulfinamides, similar in structure to N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide, are crucial in the stereoselective synthesis of amines and their derivatives. These compounds play a significant role in creating structurally diverse piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).

Environmental Applications and Water Treatment : Nanofiltration (NF) membranes, involving piperazine-based NF membranes, have shown considerable potential in environmental applications like water softening, purification, and wastewater treatment. The research on these membranes, which might share chemical functionalities with N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide, highlights their efficiency in improving water permeance and selectivity, crucial for environmental sustainability (Shao et al., 2022).

Pharmaceutical Research and Drug Delivery : In the realm of pharmaceuticals, compounds with structures related to N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide have been explored for their potential in drug delivery systems. This includes the development of pH- and sugar-sensitive films and microcapsules aimed at targeted drug release, indicating the compound's potential utility in creating sophisticated drug delivery mechanisms (Sato et al., 2011).

Reverse Osmosis and Desalination Technologies : Research on semi-aromatic polyamide thin-film composite membranes, often used in reverse osmosis and nanofiltration for water treatment and desalination, reveals the importance of compounds with functionalities similar to N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide. These studies focus on the systematic development of membranes for efficient separation of ions and organics from water, underscoring the compound's relevance in improving water purification technologies (Gohil & Ray, 2017).

Neuroprotection and Inflammation : In medical research, specifically neurology, sulfonylurea drugs, which share a functional group with N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide, have been studied for their role in neuroprotection and reducing neuroinflammation. These compounds, by modulating ion channels and receptors, could potentially offer therapeutic benefits in treating central nervous system injuries and diseases (Zhang et al., 2017).

特性

IUPAC Name |

N-methyl-N-phenyl-1-propylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-3-13-22(20,21)18-11-9-14(10-12-18)16(19)17(2)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVMNCAGQZMPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-1-propylsulfonylpiperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)

![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)

![5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5548811.png)

![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)